[3-(Propan-2-yloxy)oxolan-3-yl]methanesulfonyl chloride
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Overview
Description
“[3-(Propan-2-yloxy)oxolan-3-yl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 1989659-80-4 . It has a molecular weight of 242.72 . The IUPAC name for this compound is (3-isopropoxytetrahydrofuran-3-yl)methanesulfonyl chloride . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15ClO4S/c1-7(2)13-8(3-4-12-5-8)6-14(9,10)11/h7H,3-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 242.72 . The compound is stored at 4 degrees Celsius .Scientific Research Applications
Molecular Structure Studies : The molecular structure of methane sulfonyl chloride, a related compound, was studied using electron diffraction. This research aids in understanding the geometric parameters of such molecules, which is fundamental in chemical synthesis and analysis (Hargittai & Hargittai, 1973).
Synthesis and Structural Analysis : A study detailed the synthesis and structural analysis of certain compounds using methanesulfonyl chloride. This demonstrates its use in creating complex organic compounds and analyzing their structures, which is crucial in pharmaceutical and organic chemistry (Upadhyaya et al., 1997).
Application in Electrochemistry : Research on sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid showcases the use of these compounds in developing advanced materials for electrochemical applications, like battery technologies (Su, Winnick, & Kohl, 2001).
Chemical Reactions and Safety : A study on the sulfonylation of alcohols using methanesulfonyl chloride highlights its role in chemical reactions. It emphasizes the safety aspects, indicating its application in large-scale industrial processes while maintaining safety standards (Tanabe et al., 1995).
Biological Chemistry Applications : Methanesulfonyl fluoride, closely related to methanesulfonyl chloride, is studied for its interaction with enzymes, indicating its potential use in understanding biochemical processes and designing enzyme inhibitors (Kitz & Wilson, 1963).
Industrial Chemical Processes : A study describes a method to convert methane to methanesulfonic acid using sulfur trioxide, showcasing an industrial application of methanesulfonyl-related compounds in synthesizing valuable chemicals (Díaz-Urrutia & Ott, 2019).
Groundwater Remediation : Research on microbial perchlorate reduction driven by ethane and propane highlights the environmental applications of methane and related compounds in bioremediation of contaminated groundwater (Lai et al., 2021).
Atmospheric Chemistry : A study on the chemical transformation of methanesulfonic acid and its sodium salt through heterogeneous OH oxidation provides insights into atmospheric chemistry, particularly the transformations of organosulfur acids in the environment (Kwong et al., 2018).
Radiolytic Studies : The reaction of methanesulfinic acid with hydroxyl radicals, producing methanesulfonic acid, was investigated. This research is relevant in understanding radiolytic processes and the behavior of organic sulfur compounds in such environments (Flyunt et al., 2001).
Organic Synthesis and Reduction Reactions : A study on the one-electron reduction of methanesulfonyl chloride demonstrates its utility in organic synthesis and the understanding of reduction reactions in organic chemistry (Tamba et al., 2007).
Safety and Hazards
The safety information for “[3-(Propan-2-yloxy)oxolan-3-yl]methanesulfonyl chloride” includes several hazard statements: H302 and H314 . This means that the compound is harmful if swallowed and causes severe skin burns and eye damage . The precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely to avoid harm.
Properties
IUPAC Name |
(3-propan-2-yloxyoxolan-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4S/c1-7(2)13-8(3-4-12-5-8)6-14(9,10)11/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGNVGRIAQIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCOC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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